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Application Note: Diastereoselective Reduction of β-
Hydroxy Ketones
Tetramethylammonium triacetoxyborohydride, Me₄N[BH(OAc)₃], is a mild and selective

stoichiometric reducing agent. While not an asymmetric catalyst itself, it is a key reagent in

substrate-directed asymmetric synthesis, most notably in the diastereoselective reduction of β-

hydroxy ketones to furnish anti-1,3-diols. This specific transformation is widely known as the

Evans-Saksena reduction.[1][2]

The reaction provides a powerful and reliable method for establishing specific stereochemical

relationships, which is a critical task in the synthesis of complex molecules such as polyketide

natural products, including the bryostatins.[1] The high diastereoselectivity is achieved through

an intramolecular hydride delivery mechanism, where the reagent coordinates with the

substrate's hydroxyl group, leading to a predictable stereochemical outcome.[1][3][4] Unlike

reductions with other hydride reagents that may show little to no selectivity,

tetramethylammonium triacetoxyborohydride consistently produces the anti-diol with high

fidelity across a range of substrates.[3][4][5]
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High Diastereoselectivity: Reliably produces anti-1,3-diols.

Mild Reaction Conditions: Reductions can be performed at low temperatures, tolerating

various functional groups.

Predictable Stereochemistry: The stereochemical outcome is dictated by the substrate's

existing hydroxyl group.

Broad Substrate Scope: Effective for a wide variety of acyclic and cyclic β-hydroxy ketones.

[3][4]

Reaction Mechanism and Stereochemical Rationale
The high anti-selectivity of the Evans-Saksena reduction is rationalized by a chair-like, six-

membered transition state. The reaction is initiated by an acid-promoted ligand exchange,

where an acetate on the borohydride is replaced by the substrate's β-hydroxyl group.[3][4] This

forms an alkoxydiacetoxyborohydride intermediate. The ketone is then reduced via

intramolecular hydride delivery from the boron center. This chelation-controlled delivery forces

the hydride to approach from the face opposite to the chelating alcohol, resulting in the

observed anti diastereoselectivity.[1]
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Mechanism of Evans-Saksena Reduction

β-Hydroxy Ketone +
Me₄N[BH(OAc)₃]

Chelated Intermediate
(6-Membered Transition State)
Intramolecular Hydride Delivery

 Ligand Exchange
(AcOH catalyst)

anti-1,3-Diol

 Reduction
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Caption: Proposed mechanism for the Evans-Saksena reduction.

Data Presentation: Reduction of Representative β-
Hydroxy Ketones
The following table summarizes the results obtained for the reduction of various β-hydroxy

ketones to their corresponding anti-diols using tetramethylammonium
triacetoxyborohydride, as reported by Evans, et al.[3][4]
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Entry
Substrate
(β-Hydroxy
Ketone)

Conditions Time (h) Yield (%)
Diastereom
er Ratio
(anti:syn)

1
Phenyl,

R¹=H, R²=Me

MeCN/AcOH,

-40 °C
48 95 >99:1

2

Phenyl,

R¹=Me,

R²=Me

MeCN/AcOH,

-35 °C
72 98 >99:1

3
n-Butyl,

R¹=H, R²=Me

MeCN/AcOH,

-40 °C
48 91 97:3

4

n-Butyl,

R¹=Me,

R²=Me

MeCN/AcOH,

-20 °C
48 99 98:2

5
Isopropyl,

R¹=H, R²=Me

MeCN/AcOH,

-40 °C
72 90 95:5

6

Isopropyl,

R¹=Me,

R²=Me

MeCN/AcOH,

-10 °C
48 99 97:3

7
Cyclohexyl,

R¹=H, R²=Me

MeCN/AcOH,

-40 °C
48 93 98:2

Data sourced from J. Am. Chem. Soc. 1988, 110 (11), 3560–3578.[3]

Detailed Experimental Protocols
Preparation of Tetramethylammonium
Triacetoxyborohydride
Materials:

Tetramethylammonium borohydride (Me₄NBH₄)

Anhydrous benzene
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Glacial acetic acid (AcOH)

Anhydrous ether

Nitrogen or Argon atmosphere setup

Procedure:

Suspend tetramethylammonium borohydride (1.0 eq) in anhydrous benzene under an inert

atmosphere.

Add glacial acetic acid (3.0 eq) dropwise to the suspension at room temperature with

vigorous stirring.

Stir the reaction mixture for 2 hours at room temperature, during which time the solid will

dissolve and then a new precipitate will form.

Remove the solvent under reduced pressure.

Wash the resulting white solid with anhydrous ether and dry under high vacuum. The

product, Me₄N[BH(OAc)₃], can be stored under an inert atmosphere.

General Protocol for Evans-Saksena Reduction
Materials:

β-Hydroxy ketone substrate

Tetramethylammonium triacetoxyborohydride (1.5 - 2.0 eq)

Anhydrous acetonitrile (MeCN)

Glacial acetic acid (AcOH)

Nitrogen or Argon atmosphere setup

Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)

Ethyl acetate
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Procedure:

Dissolve the β-hydroxy ketone (1.0 eq) in a 1:1 mixture of anhydrous acetonitrile and glacial

acetic acid under an inert atmosphere.

Cool the solution to the desired temperature (typically between -40 °C and -20 °C) using a

suitable cooling bath.

In a separate flask, dissolve tetramethylammonium triacetoxyborohydride (1.5 eq) in

anhydrous acetonitrile.

Add the solution of the reducing agent dropwise to the stirred substrate solution over 30

minutes, maintaining the low temperature.

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is

consumed (typically 24-72 hours).

Quench the reaction by the slow addition of saturated aqueous sodium potassium tartrate

solution at the reaction temperature.

Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours until the

layers are clear.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the pure anti-

1,3-diol.

Visualization of Experimental Workflow
The following diagram outlines the standard workflow for performing an Evans-Saksena

reduction in the laboratory.
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Caption: General laboratory workflow for the Evans-Saksena reduction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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